molecular formula C17H24N2O3 B256077 (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone

カタログ番号 B256077
分子量: 304.4 g/mol
InChIキー: KVGBTNIWCVGZIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone, also known as EMDT, is a novel chemical compound that has gained significant attention in recent years due to its potential as a research tool in the field of neuroscience. EMDT is a spirocyclic compound that has been synthesized through a multi-step process involving the condensation of various chemical reagents.

作用機序

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone acts as a selective and potent inhibitor of VMAT2 by binding to the protein and preventing the transport of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters, which can have significant effects on behavior and physiology.
Biochemical and Physiological Effects:
The inhibition of VMAT2 by (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone has been shown to have significant effects on behavior and physiology. Studies have shown that (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone can lead to a decrease in locomotor activity, an increase in anxiety-like behavior, and a decrease in dopamine release. Additionally, (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone has been shown to have potential as a treatment for drug addiction due to its ability to decrease dopamine release and prevent the reinforcing effects of drugs of abuse.

実験室実験の利点と制限

One of the main advantages of using (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone as a research tool is its selectivity and potency as a VMAT2 inhibitor. This allows for the precise manipulation of neurotransmitter release and can provide insights into the role of monoamine neurotransmitters in behavior and physiology. However, one limitation of using (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone is its potential for off-target effects. Studies have shown that (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone can also inhibit other transporters and enzymes, which can complicate the interpretation of results.

将来の方向性

There are several future directions for research involving (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone. One area of interest is the potential use of (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone as a treatment for drug addiction. Studies have shown that (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone can decrease dopamine release and prevent the reinforcing effects of drugs of abuse, making it a promising candidate for drug addiction treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone and its potential as a research tool in the field of neuroscience.

合成法

The synthesis of (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone involves a multi-step process that begins with the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 2-ethoxy-3-(2-methoxyphenyl)but-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form (2-ethoxy-3-(2-methoxyphenyl)but-2-en-1-ylidene)hydrazine. The final step involves the reaction of this intermediate with 2-methoxybenzoyl chloride to form (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone.

科学的研究の応用

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone has been primarily used as a research tool in the field of neuroscience due to its potential as a selective and potent inhibitor of vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein that is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. Inhibition of VMAT2 leads to a decrease in the release of these neurotransmitters, which can have significant effects on behavior and physiology.

特性

製品名

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone

分子式

C17H24N2O3

分子量

304.4 g/mol

IUPAC名

(8-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C17H24N2O3/c1-3-18-10-8-17(9-11-18)19(12-13-22-17)16(20)14-6-4-5-7-15(14)21-2/h4-7H,3,8-13H2,1-2H3

InChIキー

KVGBTNIWCVGZIW-UHFFFAOYSA-N

SMILES

CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC=CC=C3OC

正規SMILES

CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC=CC=C3OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。